

A Spectroscopic Showdown: Differentiating Ethylvanillin and Its Isomers

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Compound of Interest		
Compound Name:	Ethylvanillin	
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A comprehensive guide to the spectroscopic comparison of **ethylvanillin**, ethyl isovanillin, and ethyl ortho-vanillin, providing researchers, scientists, and drug development professionals with the essential data and methodologies for accurate identification and characterization.

Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a widely used flavoring agent and a key building block in the synthesis of various pharmaceutical compounds. Its isomers, ethyl isovanillin (4-ethoxy-3-hydroxybenzaldehyde) and ethyl ortho-vanillin (2-ethoxy-3-hydroxybenzaldehyde), possess the same molecular formula (C₉H₁₀O₃) but exhibit distinct physical, chemical, and biological properties due to the differential placement of the ethoxy and hydroxyl groups on the benzene ring. A thorough understanding of their unique spectroscopic signatures is paramount for unambiguous identification, quality control, and for elucidating structure-activity relationships in drug discovery. This guide provides a detailed comparison of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for these three isomers, supplemented with standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **ethylvanillin** and its isomers. The data for ethyl isovanillin and ethyl ortho-vanillin are predicted based on established spectroscopic principles and comparison with their methyl-substituted analogs, isovanillin and ortho-vanillin, due to the limited availability of direct experimental data.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)



Functional Group	Ethylvanillin	Ethyl Isovanillin (Predicted)	Ethyl Ortho-vanillin (Predicted)
O-H Stretch	~3200-3400 (broad)	~3200-3400 (broad)	~3200-3400 (broad)
C-H (aromatic)	~3000-3100	~3000-3100	~3000-3100
C-H (aliphatic)	~2850-3000	~2850-3000	~2850-3000
C=O Stretch	~1680-1700	~1680-1700	~1670-1690
C=C (aromatic)	~1580, ~1500, ~1450	~1580, ~1500, ~1450	~1580, ~1500, ~1450
C-O (ether)	~1250-1300, ~1020- 1080	~1250-1300, ~1020- 1080	~1250-1300, ~1020- 1080
C-O (phenol)	~1150-1250	~1150-1250	~1150-1250

Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)

Proton	Ethylvanillin	Ethyl Isovanillin (Predicted)	Ethyl Ortho- vanillin (Predicted)	Multiplicity
Aldehyde (-CHO)	~9.8	~9.8	~10.3	S
Aromatic H	~7.4 (d), ~7.3 (dd), ~7.0 (d)	~7.4 (d), ~7.3 (dd), ~7.0 (d)	~7.1-7.5 (m)	d, dd, m
Hydroxyl (-OH)	~6.0	~5.8	~5.9	S
Methylene (- OCH ₂ CH ₃)	~4.1	~4.1	~4.2	q
Methyl (- OCH ₂ CH ₃)	~1.4	~1.4	~1.5	t

Table 3: ^{13}C NMR Spectroscopy Data (δ , ppm in CDCl $_3$)



Carbon	Ethylvanillin	Ethyl Isovanillin (Predicted)	Ethyl Ortho-vanillin (Predicted)
Aldehyde (C=O)	~191	~192	~196
Aromatic C-O	~151, ~147	~152, ~148	~150, ~146
Aromatic C-C	~130	~131	~128
Aromatic C-H	~127, ~114, ~110	~125, ~115, ~112	~124, ~120, ~118
Methylene (-OCH ₂)	~64	~64	~65
Methyl (-CH₃)	~15	~15	~15

Table 4: Mass Spectrometry Data (m/z)

lon	Ethylvanillin	Ethyl Isovanillin (Predicted)	Ethyl Ortho-vanillin (Predicted)
Molecular Ion [M]+	166	166	166
[M-H] ⁺	165	165	165
[M-CH ₃] ⁺	151	151	151
[M-C ₂ H ₅] ⁺	137	137	137
[M-CHO] ⁺	137	137	137
[M-OC ₂ H ₅] ⁺	121	121	121

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of **ethylvanillin** and its isomers.



Isomeric Structures (C9H10O3) Ethyl Isovanillin Ethyl Ortho-vanillin Ethylvanillin (4-ethoxy-3-hydroxy) (2-ethoxy-3-hydroxy) (3-ethoxy-4-hydroxy) Spectroscopic Techniques NMR Spectroscopy Mass Spectrometry IR Spectroscopy (1H and 13C) Key Differentiating Spectral Features Aromatic proton chemical shifts Relative abundances of Fingerprint region variations and coupling patterns C=O stretching frequency shifts fragment ions Aldehyde proton chemical shift Isomer Identification

Workflow for Spectroscopic Differentiation of Ethylvanillin Isomers

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